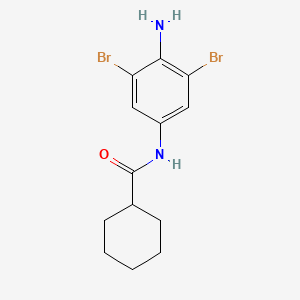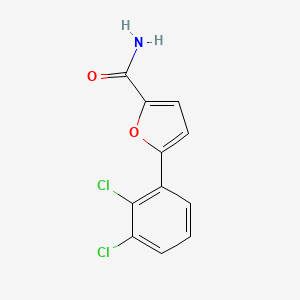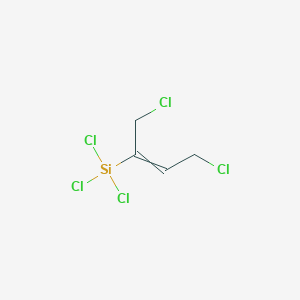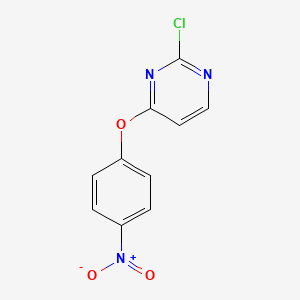
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is a peptide that has been extensively studied in the field of biochemistry and molecular biology. This peptide has been found to have a wide range of potential applications in scientific research, particularly in the areas of drug development and disease treatment. In
Wirkmechanismus
The mechanism of action of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is complex and not fully understood. However, it is believed that the peptide interacts with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. This, in turn, leads to changes in cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- are diverse and depend on the specific application of the peptide. In drug development, the peptide has been found to have anti-cancer properties, inhibit the formation of amyloid plaques in Alzheimer's disease, and reduce inflammation in Parkinson's disease. The peptide has also been found to modulate the immune system, leading to potential applications in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- in lab experiments is its potential as a therapeutic agent for a wide range of diseases. The peptide is also relatively stable and can be stored for extended periods without degradation. However, the synthesis of the peptide is time-consuming and requires a high level of expertise in the field of peptide chemistry. Additionally, the peptide's mechanism of action is not fully understood, making it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-. One area of research is the optimization of the peptide's synthesis method to improve its purity and yield. Another area of research is the development of new applications for the peptide in drug development and disease treatment. Additionally, research on the peptide's mechanism of action may lead to a better understanding of its potential applications in scientific research. Finally, further research is needed to explore the peptide's potential applications in immunotherapy and other areas of medical research.
Conclusion:
In conclusion, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is a peptide that has significant potential in scientific research, particularly in the areas of drug development and disease treatment. The peptide's complex synthesis method and mechanism of action make it a challenging but promising area of research. With further research, CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- may prove to be a valuable tool in the fight against a wide range of diseases.
Synthesemethoden
The synthesis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is a complex process that involves the use of solid-phase peptide synthesis techniques. The peptide is synthesized using a combination of chemical reactions and purification steps to ensure the purity and quality of the final product. The synthesis process is time-consuming and requires a high level of expertise in the field of peptide chemistry.
Wissenschaftliche Forschungsanwendungen
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- has been extensively studied for its potential applications in scientific research. One of the primary areas of research is drug development, where the peptide has been found to have potential as a therapeutic agent for a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The peptide has also been studied for its ability to modulate the immune system and has potential applications in the field of immunotherapy.
Eigenschaften
CAS-Nummer |
166664-90-0 |
|---|---|
Molekularformel |
C64H104N13O22PS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B1171692.png)
![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)

![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)


